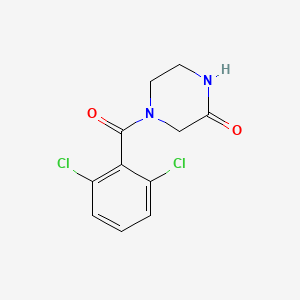
5-(10-Bromoanthracen-9-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(10-Bromoanthracen-9-yl)pyrimidine: is an organic compound that combines the structural features of anthracene and pyrimidine. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while pyrimidine is a heterocyclic aromatic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Bromoanthracen-9-yl)pyrimidine typically involves the bromination of anthracene followed by coupling with a pyrimidine derivative. One common method includes the use of 9-bromo-10-phenylanthracene as a starting material, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(10-Bromoanthracen-9-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The anthracene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the anthracene moiety.
Applications De Recherche Scientifique
Chemistry: 5-(10-Bromoanthracen-9-yl)pyrimidine is used in the synthesis of complex organic molecules and materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe. It can also be used in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to emit light and participate in electron transfer reactions makes it valuable in the development of advanced electronic devices .
Mécanisme D'action
The mechanism of action of 5-(10-Bromoanthracen-9-yl)pyrimidine involves its interaction with various molecular targets and pathways. The compound’s ability to undergo photophysical changes allows it to act as a fluorescent probe, emitting light upon excitation. In biological systems, it can interact with proteins and nucleic acids, altering their function and providing valuable information about cellular processes .
Comparaison Avec Des Composés Similaires
9,10-Dibromoanthracene: Similar in structure but lacks the pyrimidine moiety.
10-Bromo-9-(10-bromoanthracen-9-yl)anthracene: Contains two anthracene units but no pyrimidine.
4-(10-Phenylanthracene-9-yl)pyridine: Similar structure but with a pyridine moiety instead of pyrimidine.
Uniqueness: 5-(10-Bromoanthracen-9-yl)pyrimidine is unique due to the combination of anthracene and pyrimidine structures. This combination imparts distinct photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H11BrN2 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
5-(10-bromoanthracen-9-yl)pyrimidine |
InChI |
InChI=1S/C18H11BrN2/c19-18-15-7-3-1-5-13(15)17(12-9-20-11-21-10-12)14-6-2-4-8-16(14)18/h1-11H |
Clé InChI |
KSTITJBBBBTXAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CN=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)



![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)

![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)


![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
